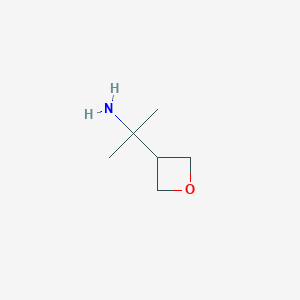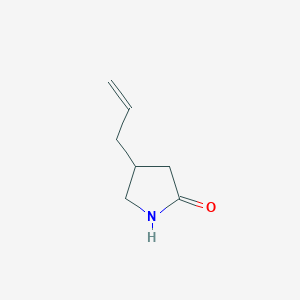
2-Pyrrolidinone, 4-(2-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is a chemical compound with a molecular structure that includes a pyrrolidinone ring substituted with a 2-propenyl group at the 4-position. This compound is part of the pyrrolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) typically involves the alkylation of 2-pyrrolidinone with an allyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated pyrrolidinone derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyrrolidinone, 1-methyl-
- 2-Pyrrolidinone, 1-ethenyl-
Uniqueness
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is unique due to the presence of the 2-propenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidinone derivatives. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
4-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-7(9)8-5-6/h2,6H,1,3-5H2,(H,8,9) |
InChI-Schlüssel |
ZYSCVSMTKOHEMN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
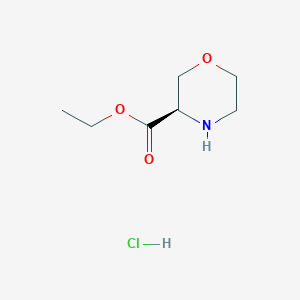
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)
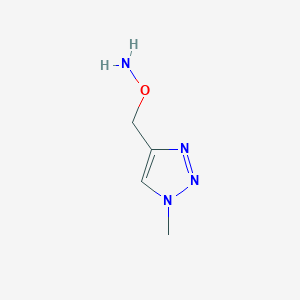

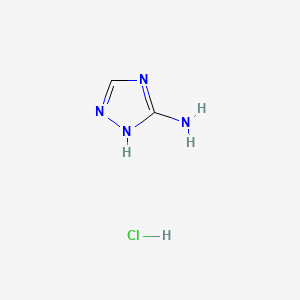
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)


